molecular formula C9H6N2O4S B3034353 3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 160041-48-5

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3034353
CAS No.: 160041-48-5
M. Wt: 238.22 g/mol
InChI Key: RLMOMCUWXSJXJZ-UHFFFAOYSA-N
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Description

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amino group at position 3, a nitro group at position 5, and a carboxylic acid moiety at position 2. This structure combines electron-donating (amino) and electron-withdrawing (nitro, carboxylic acid) groups, influencing its chemical reactivity, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-nitro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c10-7-5-3-4(11(14)15)1-2-6(5)16-8(7)9(12)13/h1-3H,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMOMCUWXSJXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(S2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-amino-5-nitrobenzo[b]thiophene-2-carboxylic acid involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .

Industrial Production Methods

The use of microwave irradiation improves reaction efficiency and reduces reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-amino-5-aminobenzo[b]thiophene-2-carboxylic acid .

Scientific Research Applications

While there is no single article that focuses solely on the applications of "3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid", research findings suggest its importance as a chemical scaffold with applications in medicinal chemistry and drug discovery .

General Information
Benzo[b]thiophenes are a class of organic compounds displaying a range of biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties . Aminobenzothiophene derivatives, including this compound, have shown promise in drug discovery and development, particularly as kinase inhibitors .

Scientific Research Applications

  • Building Block for Drug Synthesis: this compound can be used to create various derivatives with anti-inflammatory properties .
  • Kinase Inhibitors: Aminobenzothiophenes can be used as scaffolds to develop inhibitors of kinases like LIMK, PIM kinases, and MAPK-2 kinase (MK2) . These kinases are involved in inflammatory cell signaling and have been identified as drug targets for inflammatory diseases .
  • Inhibiting Leukotriene Synthesis: Bioactive 2-substituted benzo[b]thiophene derivatives, similar to Zileuton analogues, have been studied for their potential in combating inflammatory and vascular diseases .
  • Anti-inflammatory and Analgesic Agents: Certain compounds derived from benzothiophene exhibit dual inhibition of 5-LOX/COX, leading to enhanced anti-inflammatory effects with reduced side effects .
  • Ligand Discovery: 5-(3-amino-5-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione has been identified as a ligand for DRAK2, showing potential in hit or lead compound development .
  • Ureidothiophene Synthesis: 3-ureidothiophene-2-carboxylic acids can be synthesized using thiaisatoic anhydrides, which are produced from this compound .
  • Antibacterial Activity: Synthesized derivatives of benzothiophene have demonstrated antibacterial activity against Gram-positive and Gram-negative organisms . Examples include 2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophen-3-amine and similar compounds .
  • Potential therapeutic applications: Could be applied to cancer, diabetes, cardiac, and musculoskeletal diseases .

Mechanism of Action

The mechanism of action of 3-amino-5-nitrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of benzo[b]thiophene-2-carboxylic acid derivatives, highlighting substituent variations and their impacts:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid 3-NH₂, 5-NO₂, 2-COOH C₉H₆N₂O₄S Hypothesized high reactivity due to nitro group; potential use in medicinal chemistry or materials science N/A*
3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) 3-Cl, 6-Cl, 2-COOH C₉H₅Cl₂O₂S Alleviates ulcerative colitis via mTORC1 inhibition and microbiota modulation
4-Chlorobenzo[b]thiophene-2-carboxylic acid 4-Cl, 2-COOH C₉H₅ClO₂S Commercial availability; used in organic synthesis
6-Fluorobenzo[b]thiophene-2-carboxylic acid 6-F, 2-COOH C₉H₅FO₂S Antimicrobial agent precursor
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid 5-CF₃, 2-COOH C₁₀H₅F₃O₂S Enhanced lipophilicity for drug design
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid 3-NH₂, 5-(4-Cl-C₆H₄), 2-COOH C₁₁H₈ClNO₂S Discontinued pharmaceutical intermediate

*Note: Direct data for this compound is inferred from structural analogues.

Key Structural Insights:
  • Electron-Withdrawing Effects : The nitro group at position 5 in the target compound likely increases acidity of the carboxylic acid (pKa reduction) compared to chloro or fluoro substituents .
  • Amino Group Reactivity: The 3-amino group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., amide formation), similar to derivatives in .

Physicochemical Properties

  • Solubility : The nitro group may reduce aqueous solubility compared to halogenated analogues but improve organic solvent compatibility.
  • Stability : Nitro groups are generally stable under acidic conditions but may pose challenges in reductive environments (e.g., catalytic hydrogenation).

Biological Activity

3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O4S and CAS number 160041-48-5. It features a benzothiophene structure with an amino group and a nitro group, which are positioned strategically to enhance its biological activity. The presence of a carboxylic acid functional group at the 2-position contributes to its reactivity and potential therapeutic applications .

The biological activity of this compound can be attributed to its functional groups:

  • Amino Group : This group can participate in nucleophilic substitutions, facilitating interactions with various biological targets.
  • Nitro Group : Capable of undergoing reduction reactions, this group may enhance the compound's ability to interact with cellular components.
  • Carboxylic Acid Moiety : This allows for esterification and other acid-base reactions, potentially leading to prodrug formation which can improve solubility and bioavailability .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound has shown potential in inhibiting specific kinase pathways that are crucial in cancer progression, such as:

  • LIMK1 : Inhibitors targeting LIMK1 disrupt actin polymerization, thereby preventing metastasis in tumors where LIMK is over-expressed.
  • PIM Kinases : These kinases are implicated in tumorigenesis, and compounds derived from the benzothiophene scaffold have been developed as selective inhibitors .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It interacts with mitogen-activated protein kinases (MAPKs) involved in inflammatory signaling pathways, which are significant targets for treating diseases like rheumatoid arthritis and Crohn's disease. Notably, MK2, a downstream kinase in the MAPK pathway, has been a focus of research due to its role in mediating inflammatory responses .

Inhibition Studies

Several studies have reported on the inhibitory effects of this compound derivatives on various kinases:

CompoundTarget KinaseIC50 (nM)Reference
PF-3644022MK20.5
BenzothienopyrimidinonesPIM1/PIM2/PIM32 - 3
Tricyclic DerivativesLIMK1nM range

These findings highlight the compound's potential as a lead candidate for further drug development.

Binding Affinity Studies

Binding studies have demonstrated that this compound can effectively bind to specific enzymes and receptors. The interactions are often mediated by hydrogen bonding and π-π stacking due to the compound's aromatic nature. Such binding profiles are critical for optimizing pharmacological efficacy .

Q & A

Basic Research Question

  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials while avoiding decomposition .
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate nitro-substituted byproducts .
  • Stability Considerations : Store the compound under inert gas (N2_2) at −20°C to prevent nitro group reduction or carboxylic acid dimerization .

What challenges arise when scaling up laboratory synthesis to pilot production?

Advanced Research Question

  • Byproduct Management : Optimize stoichiometry (e.g., thiophosgene ratio) to minimize hazardous byproducts like sulfur oxides .
  • Solvent Selection : Replace chloroform with safer alternatives (e.g., dichloromethane) for large-scale reactions while maintaining yield .
  • Reproducibility : Implement inline FTIR or HPLC monitoring to ensure consistent reaction progression .

How can computational methods aid in predicting the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Model nitro group electrophilicity and carboxylic acid deprotonation energy to predict reaction sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Retrosynthetic Analysis : Use tools like Synthia™ to identify feasible pathways for novel derivatives .

What are the environmental and safety protocols for handling this compound?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of nitro group-derived toxic vapors .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) to prevent environmental contamination .

How does the nitro group influence the compound’s spectroscopic and chemical properties?

Advanced Research Question

  • Electronic Effects : The nitro group reduces electron density on the thiophene ring, shifting UV-Vis absorption maxima (~320 nm) .
  • Chemical Reactivity : Enhances susceptibility to nucleophilic aromatic substitution at the 4-position .
  • Stability : Nitro groups may cause photodegradation; store samples in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.